molecular formula C22H23NO2 B14515504 1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one CAS No. 62686-38-8

1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one

Cat. No.: B14515504
CAS No.: 62686-38-8
M. Wt: 333.4 g/mol
InChI Key: RNFNWXUUICUMGO-UHFFFAOYSA-N
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Description

1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one is a complex organic compound that features a morpholine ring attached to an anthracene derivative

Preparation Methods

The synthesis of 1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the anthracene derivative and the morpholine ring.

    Reaction Conditions: The anthracene derivative is reacted with a suitable alkylating agent to introduce the methano bridge. This intermediate is then coupled with morpholine under controlled conditions to form the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring or the anthracene derivative are replaced with other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific signaling pathways to exert its therapeutic effects.

Comparison with Similar Compounds

1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as α-Methyl-9-anthracenemethanol and 2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine share structural similarities.

    Uniqueness: The presence of the methano bridge and the specific arrangement of functional groups in this compound contribute to its unique chemical and physical properties, making it distinct from other related compounds.

Properties

CAS No.

62686-38-8

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-[2-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)morpholin-4-yl]ethanone

InChI

InChI=1S/C22H23NO2/c1-15(24)23-10-11-25-16(14-23)12-22-13-19(17-6-2-4-8-20(17)22)18-7-3-5-9-21(18)22/h2-9,16,19H,10-14H2,1H3

InChI Key

RNFNWXUUICUMGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC(C1)CC23CC(C4=CC=CC=C42)C5=CC=CC=C35

Origin of Product

United States

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